(2-Benzoyl-4-chloro-6-methylphenyl) carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Benzoyl-4-chloro-6-methylphenyl) carbamate is a chemical compound with the molecular formula C15H12ClNO3. It is known for its applications in industrial and scientific research. This compound is characterized by the presence of a benzoyl group, a chloro group, and a methyl group attached to a phenyl ring, along with a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzoyl-4-chloro-6-methylphenyl) carbamate typically involves the reaction of 2-benzoyl-4-chloro-6-methylphenol with an appropriate carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Benzoyl-4-chloro-6-methylphenyl) carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Benzoyl-4-chloro-6-methylphenyl) carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Benzoyl-4-chloro-6-methylphenyl) carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzoyl-4-chlorophenyl carbamate
- 2-Benzoyl-4-chloro-6-methylphenyl isocyanate
- 2-Benzoyl-4-chloro-6-methylphenyl urea
Uniqueness
(2-Benzoyl-4-chloro-6-methylphenyl) carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
81393-21-7 |
---|---|
Molecular Formula |
C15H12ClNO3 |
Molecular Weight |
289.71 g/mol |
IUPAC Name |
(2-benzoyl-4-chloro-6-methylphenyl) carbamate |
InChI |
InChI=1S/C15H12ClNO3/c1-9-7-11(16)8-12(14(9)20-15(17)19)13(18)10-5-3-2-4-6-10/h2-8H,1H3,(H2,17,19) |
InChI Key |
AATXVTHYPUAWEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)N)C(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.